2-Aminooctanedioic acid

Description

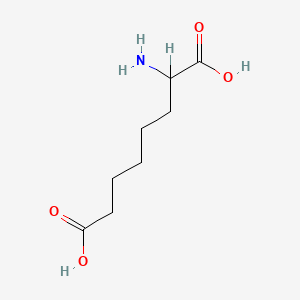

Structure

3D Structure

Properties

IUPAC Name |

2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275757 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-59-9 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Challenge of 2-Aminooctanedioic Acid: A Technical Guide for Researchers

Foreword: The Rising Importance of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern pharmaceutical development, the exploration of non-canonical amino acids (ncAAs) has emerged as a critical frontier. These unique molecular building blocks, which fall outside the scope of the 22 proteinogenic amino acids, offer a vast and largely untapped chemical space for the design of novel therapeutics. Their structural diversity allows for the fine-tuning of peptide and small molecule drug candidates, leading to enhanced potency, improved metabolic stability, and novel mechanisms of action. Among these intriguing molecules is 2-aminooctanedioic acid, also known as α-aminosuberic acid, a dicarboxylic amino acid that has garnered significant interest for its potential applications in peptide engineering and as a key component of biologically active compounds. This guide provides an in-depth exploration of the synthetic methodologies available for this compound, offering a technical resource for researchers and drug development professionals seeking to harness its potential.

Introduction to this compound: Structure and Significance

This compound is an eight-carbon α-amino acid with two carboxylic acid functional groups. Its structure, characterized by a hexanoic acid side chain attached to the α-carbon of glycine, imparts unique physicochemical properties that are of interest in medicinal chemistry. The presence of the second carboxylic acid group offers a handle for further chemical modification and can influence the overall charge and solubility of molecules into which it is incorporated.

The significance of this compound is underscored by its presence in bioactive natural products and its utility as a versatile building block in synthetic chemistry. For instance, it is a component of apicidin F, a cyclic tetrapeptide with antimalarial and histone deacetylase inhibitory (HDACi) properties[1]. The terminal carbonyl group of the suberic acid moiety is thought to mimic the acetylated lysine residue of histones, contributing to its biological activity[1]. Furthermore, this compound and its analogs have been utilized as replacements for disulfide linkages in peptides, offering a more stable alternative for constraining peptide conformation[1].

Chemical Synthesis Strategies: Building the Backbone

The chemical synthesis of this compound presents a significant challenge due to the need for precise control over stereochemistry at the α-carbon and the selective protection of the two carboxylic acid groups. Several synthetic routes have been developed, each with its own advantages and limitations.

Synthesis from Aspartic Acid via Cross-Metathesis

A notable approach for the synthesis of orthogonally protected 2-aminosuberic acid derivatives commences from the readily available chiral pool starting material, (S)-aspartic acid. This strategy, reported by Chattopadhyay et al., involves the preparation of a (S)-2-aminohept-6-enoate ester building block, which is then diversified using a cross-metathesis reaction[1][2].

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic pathway from aspartic acid to 2-aminosuberic acid derivatives via cross-metathesis.

Experimental Protocol: Synthesis of (S)-N-Boc-2-amino-6-heptenoic acid methyl ester (11) and subsequent Cross-Metathesis [1]

Step 1: Preparation of Aldehyde (8) from Aspartic Acid Derivative (4) The known aspartic acid derived aldehyde (4) is converted to its doubly homologated derivative (8) through a four-step sequence:

-

Horner-Wadsworth-Emmons (HWE) olefination to yield an unsaturated ester (5).

-

Saturation of the double bond to give the saturated ester (6).

-

Reduction of the ester to the corresponding alcohol (7).

-

Oxidation of the alcohol to the aldehyde (8).

Step 2: Wittig Olefination to Alkene (9) The aldehyde (8) is subjected to a Wittig olefination to furnish the alkene (9).

Step 3: Deprotection-Oxidation to N-Boc-2-amino-6-heptenoic acid (10) A one-pot deprotection of the oxazolidine moiety in (9) followed by oxidation yields N-Boc-2-amino-6-heptenoic acid (10).

Step 4: Esterification to (S)-2-aminohept-6-enoate ester (11) The carboxylic acid (10) is protected as its methyl ester using methyl iodide in the presence of cesium carbonate to afford the desired 2-aminoheptenoic acid derivative (11).

Step 5: Cross-Metathesis to Protected Asu Derivatives (14a-c)

-

To a stirring solution of olefin (11) in dry dichloromethane (DCM), add Grubbs' second-generation catalyst (2.5 mol%).

-

Add a solution of the appropriate electron-deficient olefin (13) in dry DCM dropwise under an argon atmosphere.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Step 6: Hydrogenation to Final Asu Derivatives (15a-c) The cross-metathesis products (14a-c) are hydrogenated under standard conditions to yield the orthogonally protected 2-aminosuberic acid derivatives (15a-c).

This method offers a versatile route to various orthogonally protected 2-aminosuberic acid derivatives, which are valuable intermediates for peptide synthesis and other applications.

Synthesis from (S)-N-Boc-piperidine-2-carboxylic acid

Another practical synthetic approach for optically active α-aminosuberic acid esters and monoesters starts from (S)-N-Boc-piperidine-2-carboxylic acid[3][4]. This route involves a five-step sequence including esterification, oxidation, reduction, a Wittig reaction, and hydrogenation[4].

The general scheme for this synthesis is as follows:

Figure 2: Synthetic pathway from (S)-N-Boc-piperidine-2-carboxylic acid to 2-aminosuberic acid derivatives.

This method provides good overall yields and is suitable for the preparation of both diester and monoester forms of N-Boc-protected 2-aminosuberic acid[4].

Table 1: Comparison of Chemical Synthesis Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

| Cross-Metathesis | (S)-Aspartic Acid | Horner-Wadsworth-Emmons olefination, Wittig olefination, Cross-metathesis | Utilizes a readily available chiral starting material; allows for diversification to various orthogonally protected derivatives. | Multi-step synthesis with potential for yield loss at each step. |

| Piperidine Ring Opening | (S)-N-Boc-piperidine-2-carboxylic acid | Oxidation, Wittig reaction, Hydrogenolysis | Practical for preparing both mono- and diesters; good overall yields. | Requires a more specialized starting material. |

Biocatalytic Approaches: The Green Chemistry Frontier

The use of enzymes in organic synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods. Biocatalysis can provide high stereoselectivity under mild reaction conditions, often without the need for protecting groups. While a specific, detailed biocatalytic protocol for the synthesis of this compound is not yet widely established, several enzymatic strategies hold significant promise.

Transaminases: Asymmetric Amination of Keto-Acids

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor[2][5][6][7][8]. This enzymatic reaction is a highly attractive method for the asymmetric synthesis of chiral amines and amino acids.

A potential biocatalytic route to this compound would involve the transamination of the corresponding α-keto acid, 2-oxooctanedioic acid.

Figure 3: Proposed transaminase-catalyzed synthesis of this compound.

The key challenges in developing such a process include:

-

Substrate Specificity: Identifying or engineering a transaminase that can efficiently accept the dicarboxylic keto-acid substrate. Many known transaminases have a preference for hydrophobic or aromatic substrates.

-

Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards the desired product, strategies such as using a cheap amino donor in excess or removing the keto-acid byproduct are necessary.

-

Enzyme Stability: The operational stability of the enzyme under process conditions is crucial for a scalable synthesis.

Recent advances in enzyme discovery and protein engineering have led to the development of transaminases with broader substrate scopes and improved stability, making the biocatalytic synthesis of dicarboxylic amino acids increasingly feasible[6][9][10][11].

Ammonia Lyases: Direct Asymmetric Amination

Ammonia lyases are enzymes that catalyze the reversible addition of ammonia to a carbon-carbon double bond of an α,β-unsaturated carboxylic acid to produce an L-amino acid[12][13][14]. Phenylalanine ammonia lyases (PALs) are a well-studied class of these enzymes.

A hypothetical biocatalytic route using an ammonia lyase for the synthesis of this compound would start from an unsaturated precursor, such as 2-octenedioic acid.

Figure 4: Proposed ammonia lyase-catalyzed synthesis of this compound.

The primary challenges for this approach are:

-

Enzyme Discovery: Finding a naturally occurring or engineered ammonia lyase that can accommodate a dicarboxylic acid substrate.

-

Reaction Conditions: The reaction often requires high concentrations of ammonia to favor the amination reaction over the elimination reaction.

Despite these challenges, the directness of this one-step amination makes it a highly attractive target for future research and development in the biocatalytic synthesis of this compound.

Future Outlook and Conclusion

The synthesis of this compound remains a challenging yet rewarding endeavor for synthetic and medicinal chemists. The existing chemical synthesis routes provide a solid foundation for accessing this valuable non-canonical amino acid, with methods starting from aspartic acid and piperidine derivatives offering viable pathways to orthogonally protected forms suitable for further elaboration.

The future of this compound synthesis undoubtedly lies in the continued development of robust and efficient biocatalytic methods. The application of engineered transaminases and ammonia lyases holds the promise of greener, more sustainable, and highly stereoselective manufacturing processes. As our understanding of enzyme function and our ability to engineer novel biocatalysts continue to grow, we can anticipate the emergence of practical and scalable enzymatic routes to this compound and other valuable dicarboxylic amino acids.

This technical guide has provided an overview of the current state-of-the-art in the synthesis of this compound. It is our hope that the information presented herein will serve as a valuable resource for researchers and professionals in the field, stimulating further innovation and enabling the full therapeutic potential of this and other non-canonical amino acids to be realized.

References

- Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156.

- CN101168514B - Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity - Google P

- Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349.

- Hicks, M. A., & Finke, R. G. (2020). One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia.

- Hollmann, F., & Arends, I. W. C. E. (2012). Transaminases for the Synthesis of Chiral Amines. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 339–372). Thieme.

- Kelly, S. A., Pohle, S., & Turner, N. J. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(8), 3247–3257.

- Koszelewski, D., Müller, M., & Faber, K. (2010). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Journal of the American Chemical Society, 132(40), 14212–14214.

- Li, G., & Wang, J. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 90–97.

- Martínez-Montero, L., Gotor-Fernández, V., & Gotor, V. (2016). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.

- Mathew, S., & Yun, H. (2012). Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry. Biotechnology Journal, 7(10), 1253–1263.

- Parmeggiani, F., & Turner, N. J. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.

- Savile, C. K., Jan, M., & Gerhart, F. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.

- Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(17), 4243–4245.

- Wu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(12), 4356–4378.

- Yao, P., & O'Connor, K. E. (2021). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils.

- Zhang, W., & Arnold, F. H. (2022). Undirected biocatalytic amination of unactivated C(sp3)−H bonds. Trends in Chemistry, 4(12), 1017–1019.

- Zhang, X., & Li, C. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Journal of the American Chemical Society, 146(5), 3465–3473.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 3. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status and emerging frontiers in enzyme engineering: An industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering enzyme activity using an expanded amino acid alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Aminooctanedioic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known by its common name 2-aminosuberic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and peptide design. Its unique structure, featuring a C8 dicarboxylic acid backbone, provides a versatile scaffold for the development of novel therapeutics and biochemical probes. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and biotechnology.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Chemical Identity and Structure

This compound is a chiral molecule existing as two enantiomers, (2S)-2-aminooctanedioic acid (L-form) and (2R)-2-aminooctanedioic acid (D-form), as well as a racemic mixture (DL-form).

| Identifier | (2S)-2-Aminooctanedioic Acid | (2R)-2-Aminooctanedioic Acid | DL-2-Aminooctanedioic Acid |

| Synonyms | L-2-Aminosuberic acid, L-α-Aminosuberic acid, H-Asu-OH | D-2-Aminosuberic acid, D-α-Aminosuberic acid, H-D-Asu-OH | DL-α-Aminosuberic acid |

| CAS Number | 4254-88-0[1] | 19641-63-5[2][3] | 19641-59-9[4] |

| Molecular Formula | C₈H₁₅NO₄[1][2][4] | C₈H₁₅NO₄[1][2][4] | C₈H₁₅NO₄[1][2][4] |

| Molecular Weight | 189.21 g/mol [1][2][4] | 189.21 g/mol [1][2][4] | 189.21 g/mol [1][2][4] |

| IUPAC Name | (2S)-2-aminooctanedioic acid | (2R)-2-aminooctanedioic acid[2] | This compound[4] |

| InChI | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1[1] | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1[2] | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)[4] |

| SMILES | C(N)CCCCC(O)=O[1] | C(CCN)CCC(=O)O[2] | C(CCC(C(=O)O)N)CCC(=O)O[4] |

Physical Properties

Experimental data on the physical properties of this compound are limited. The available information, including some predicted values, is summarized below.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder.[1] | TCI America, CymitQuimica[1] |

| Melting Point | 240 °C (DL-form) | TCI America |

| Boiling Point (Predicted) | 385.5 ± 37.0 °C ((R)-form) | MySkinRecipes |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ ((R)-form) | MySkinRecipes |

| Solubility | Soluble in water ((S)-form).[1] | CymitQuimica[1] |

| Optical Rotation | [α]D24 = +19 ± 2º (c=2 in 5N HCl) ((S)-form)[5] | Chem-Impex[5] |

| XLogP3 (Computed) | -2.2[2][4] | PubChem[2][4] |

| Topological Polar Surface Area (Computed) | 101 Ų[2][4] | PubChem[2][4] |

Note: The lack of extensive experimental data necessitates caution, and the predicted values should be used as estimations.

Spectroscopic Data

Detailed experimental spectroscopic data for the parent this compound are not widely available. However, data for its derivatives and related compounds can provide insights into its expected spectral characteristics.

-

Mass Spectrometry: Mass spectral data for this compound is available in the mzCloud database, which can be valuable for its identification and characterization in complex mixtures.[6]

-

NMR Spectroscopy: While experimental spectra for the parent compound are not readily found, a study on the synthesis of its derivatives provides 1H and 13C NMR data for these modified structures.[7] Based on the structure, one would expect the 1H NMR spectrum to show a characteristic signal for the α-proton, along with a complex pattern of methylene proton signals. The 13C NMR spectrum would display signals for the two carbonyl carbons, the α-carbon bearing the amino group, and the methylene carbons of the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine N-H stretching, carboxylic acid O-H stretching (broad), and C=O stretching of the carboxyl groups.[7]

Part 2: Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is crucial for its application in pharmaceuticals and peptide chemistry. Several synthetic strategies have been developed.

Synthesis from Aspartic Acid

A notable method involves the synthesis of 2-aminosuberic acid derivatives from the chiral pool starting material, aspartic acid.[8][9][10] This approach leverages the inherent chirality of aspartic acid to produce enantiomerically enriched products.

Experimental Protocol: Synthesis of (S)-2-Aminooctanedioic Acid Derivatives

This multi-step synthesis involves the conversion of an aspartic acid-derived aldehyde to a bishomoallylglycine derivative, followed by cross-metathesis to introduce the second carboxylic acid functionality.

-

Step 1: Homologation of Aspartic Acid Derivative: The synthesis begins with a known aldehyde derived from aspartic acid, which undergoes a series of reactions including Horner-Wadsworth-Emmons olefination, reduction, and oxidation to yield a longer-chain aldehyde.[10]

-

Step 2: Wittig Olefination: The resulting aldehyde is then subjected to a Wittig reaction to introduce a terminal double bond, affording an alkene intermediate.[10]

-

Step 3: Deprotection and Oxidation: The protecting group on the amino acid is removed, and the intermediate is oxidized to yield N-Boc-2-amino-6-heptenoic acid.[8]

-

Step 4: Esterification: The carboxylic acid is protected as a methyl ester.[8]

-

Step 5: Cross-Metathesis: The terminal alkene is reacted with an appropriate acrylate derivative in the presence of a Grubbs' catalyst to form the eight-carbon backbone with two ester groups.[8][10]

-

Step 6: Hydrogenation: The double bond introduced during the cross-metathesis reaction is reduced by catalytic hydrogenation.[10]

-

Step 7: Deprotection: Finally, the protecting groups on the amino and carboxyl groups are removed to yield the desired this compound.

Caption: Synthesis of (S)-2-Aminooctanedioic Acid from an Aspartic Acid Derivative.

Other Synthetic Approaches

Other reported methods for the synthesis of 2-aminosuberic acid and its derivatives include:

-

Palladium-catalyzed allylation [8]

-

Asymmetric epoxidation [8]

-

Enolate amination [8]

-

Asymmetric alkylation of a chiral nickel complex [8]

-

Enzymatic resolution of a racemate [8]

These methods offer alternative routes that may be advantageous depending on the desired stereochemistry and the availability of starting materials and reagents.

Part 3: Biological Significance and Applications

This compound's unique structural features make it a valuable component in various biologically active molecules and a tool for biochemical studies.

Component of Natural Products

2-Aminosuberic acid is a key component of Apicidin F, a member of a class of cyclic tetrapeptides that exhibit antimalarial activity and are known inhibitors of histone deacetylases (HDACs).[8] The long aliphatic side chain of the 2-aminosuberic acid residue in these molecules is thought to play a crucial role in their biological activity by interacting with the active site of the enzyme.[8]

Peptide Engineering and Drug Design

The dicarboxylic nature of this compound makes it a versatile building block in peptide synthesis and drug design.

-

Conformational Constraints: It can be used to introduce conformational constraints in peptides, which can lead to increased potency, selectivity, and metabolic stability.

-

Disulfide Bond Mimic: 2-Aminosuberic acid has been utilized as an ethylene equivalent of a disulfide linkage in peptide engineering.[8] This allows for the creation of more stable peptide structures that can mimic the biological activity of disulfide-containing peptides.

-

Neuroprotective Agents: The (R)-enantiomer is used as a chiral building block in the synthesis of pharmaceuticals, including neuroprotective agents and drugs that target glutamate receptors.

Caption: Biological Applications of this compound.

Potential Metabolic Role

While the specific metabolic pathways involving this compound are not well-elucidated, its structural similarity to other dicarboxylic amino acids, such as 2-aminoadipic acid, suggests potential involvement in amino acid metabolism. 2-Aminoadipic acid is an intermediate in lysine degradation and has been identified as a biomarker for diabetes risk. Further research is needed to determine if this compound plays a similar role in endogenous metabolic processes.

Part 4: Conclusion and Future Perspectives

This compound is a molecule of significant interest with established applications in the synthesis of biologically active compounds and peptide engineering. While a comprehensive experimental characterization of its physicochemical properties is still somewhat limited, the available data and synthetic methodologies provide a strong foundation for its further exploration. Future research efforts should focus on elucidating its specific biological roles, including its potential as a modulator of enzyme activity and its metabolic fate. The continued development of efficient and stereoselective synthetic routes will further enhance its accessibility and utility in the design and discovery of novel therapeutics.

References

-

Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156. [Link]

-

Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. PubMed, 29114321. [Link]

-

Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journals. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. [Link]

-

Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. ResearchGate. [Link]

-

mzCloud. (2018). 2 Aminooctanedioic acid. [Link]

-

MySkinRecipes. (R)-2-Aminooctanedioic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 193546, 2-Aminosuberic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77937, this compound. [Link]

-

FooDB. Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]

-

ResearchGate. 1H NMR spectra of 2-amino-2 0... [Link]

-

Human Metabolome Database. Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. [Link]

-

SIELC Technologies. (2018). L-2-Aminosuberic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

National Center for Biotechnology Information. (2018). Enzymatic strategies for asymmetric synthesis. [Link]

-

Biological Magnetic Resonance Bank. bmse000390 DL-2-Aminobutyric Acid. [Link]

-

Royal Society of Chemistry. (2005). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. [Link]

-

Chem-Impex. L-α-Aminosuberic acid. [Link]

-

ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

-

National Center for Biotechnology Information. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001906). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]

-

YouTube. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis. [Link]

Sources

- 1. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Aminosuberic acid | C8H15NO4 | CID 193546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mzCloud – 2 Aminooctanedioic acid [mzcloud.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides [beilstein-journals.org]

Introduction: The Imperative of Structural Certainty

An In-Depth Technical Guide to the Structure Elucidation of 2-Aminooctanedioic Acid

This compound, also known as α-aminosuberic acid, is an alpha-amino acid derivative of octanedioic (suberic) acid. With the molecular formula C8H15NO4 and a molecular weight of approximately 189.21 g/mol , this molecule represents a class of compounds with significant potential in peptide synthesis, drug design, and metabolic research[1][2]. The precise arrangement of its atoms—its constitutional isomerism and stereochemistry—governs its biological activity, toxicity, and therapeutic potential. Therefore, its unambiguous structure elucidation is not merely an academic exercise but a foundational requirement for any meaningful scientific or commercial application.

The Integrated Elucidation Strategy: A Multi-Pillar Approach

The modern approach to structure elucidation is a synergistic workflow. We do not rely on a single technique but rather build a case for the structure by integrating data from multiple, independent analytical methods. The process logically flows from determining the elemental composition to mapping the atomic connectivity and finally to defining the three-dimensional arrangement of the atoms in space.

Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway for this compound.

The observation of predictable losses, such as water (from the two carboxyl groups) and formic acid, strongly supports the presence of these functional groups and validates the initial structural hypothesis.

NMR Spectroscopy: Assembling the Atomic Jigsaw

Expertise & Causality: With the molecular formula established as C₈H₁₅NO₄, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. It is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[3] We use a suite of experiments: ¹H NMR shows the number and environment of protons, ¹³C NMR does the same for carbon, and 2D NMR experiments like COSY and HMBC reveal which atoms are connected to each other. Deuterated water (D₂O) is the solvent of choice, as the amino acid is highly polar and this avoids a large interfering solvent signal in the ¹H spectrum.[4]

Experimental Protocols: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of D₂O in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used for optimal signal dispersion and sensitivity.[4]

-

1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR Acquisition: Key 2D experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). This is crucial for tracing out the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is vital for connecting structural fragments, especially across quaternary carbons or heteroatoms.

-

Data Presentation: Predicted NMR Data for this compound

(Note: This is a representative dataset based on the known structure and data from similar compounds for illustrative purposes.)

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 1 (-COOH) | - | ~178 |

| 2 (-CH(NH₂)) | ~3.8, t, J=6.5 | ~55 |

| 3 (-CH₂) | ~1.9, m | ~33 |

| 4 (-CH₂) | ~1.4, m | ~25 |

| 5 (-CH₂) | ~1.4, m | ~28 |

| 6 (-CH₂) | ~1.6, m | ~30 |

| 7 (-CH₂) | ~2.3, t, J=7.0 | ~35 |

| 8 (-COOH) | - | ~180 |

Trustworthiness & Visualization: Connecting the Dots with 2D NMR

The true power of NMR lies in assembling the structure from 2D correlation data. For example, a COSY experiment would show a correlation between the proton at position 2 and the protons at position 3, and so on, allowing one to "walk" down the carbon chain. The HMBC experiment is the key to placing the carboxyl groups. The proton at position 2 would show a correlation to the carbon at position 1, and the protons at position 7 would show a correlation to the carbon at position 8.

Sources

The Biological Activity of α-Aminosuberic Acid: A Technical Guide for Researchers

Abstract

α-Aminosuberic acid (Asu), a non-proteinogenic α-amino acid, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. While often utilized as a versatile building block in peptide synthesis to introduce conformational constraints and enhance biological stability, its intrinsic biological activities and those of its derivatives are substantial and warrant detailed investigation. This technical guide provides an in-depth exploration of the biological landscape of α-aminosuberic acid, with a primary focus on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist and the potent anticancer activities of its derivatives as histone deacetylase (HDAC) inhibitors. We will delve into the mechanistic underpinnings of these activities, present relevant experimental protocols, and discuss the therapeutic potential of Asu-containing compounds.

Introduction: The Multifaceted Nature of α-Aminosuberic Acid

α-Aminosuberic acid, systematically known as (2S)-2-aminooctanedioic acid, is a dicarboxylic amino acid characterized by a six-carbon side chain terminating in a carboxyl group. This structure imparts unique properties that have been exploited in various biomedical research areas. Its incorporation into peptides can enforce specific secondary structures, such as helices, and confer resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based therapeutics.[1][2] Beyond its structural role, the inherent biological activities of Asu and its derivatives have opened new avenues for drug discovery.

This guide will focus on two primary areas of biological activity:

-

Direct Modulation of Neurotransmitter Receptors: Specifically, the antagonist activity of the (R)-enantiomer of α-aminosuberic acid at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

-

Enzyme Inhibition by Asu Derivatives: The potent and selective inhibition of histone deacetylases by derivatives of α-aminosuberic acid, leading to promising anticancer effects.

We will explore the synthesis of Asu, the experimental validation of its biological targets, and the structure-activity relationships that govern its efficacy.

α-Aminosuberic Acid as an NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, essential for learning, memory, and synaptic plasticity.[3][4] However, its overactivation leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity, which is implicated in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[5][6][7][8] Consequently, NMDA receptor antagonists have been a major focus of therapeutic development.

Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site

The (R)-isomer of α-aminosuberic acid has been identified as a competitive antagonist of the NMDA receptor.[3] Its mechanism of action is predicated on its structural similarity to the endogenous agonist, glutamate. By extending the carbon backbone of glutamate, (R)-α-aminosuberate retains the ability to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex but fails to induce the conformational change necessary for channel opening.[3] This competitive binding prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

The structure-activity relationship of dicarboxylic amino acids as NMDA receptor antagonists reveals a fascinating trend. While extending the carbon chain of glutamate by one carbon to form α-aminoadipate results in antagonist activity, adding a second carbon to create α-aminopimelate diminishes affinity. However, the addition of a third carbon, yielding (R)-α-aminosuberate, restores potent antagonist activity.[3]

Figure 1: Competitive antagonism of the NMDA receptor by (R)-α-aminosuberic acid.

Experimental Workflow: Characterizing NMDA Receptor Antagonism

The antagonist properties of α-aminosuberic acid can be rigorously characterized using a combination of radioligand binding assays and electrophysiological techniques.

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of unlabeled (R)-α-aminosuberic acid.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (R)-α-aminosuberic acid. The concentration of (R)-α-aminosuberic acid that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application, and how this is affected by an antagonist.

Protocol:

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2 subunits).

-

Patching: Establish a whole-cell patch-clamp recording from a single cell.

-

Agonist Application: Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current.

-

Antagonist Application: Co-apply varying concentrations of (R)-α-aminosuberic acid with the NMDA/glycine solution.

-

Data Recording and Analysis: Record the changes in the amplitude of the NMDA-evoked current. A reduction in the current amplitude in the presence of (R)-α-aminosuberic acid indicates antagonist activity. The concentration-response curve can be used to determine the IC₅₀ for the inhibition of the NMDA-mediated current.

Figure 2: Experimental workflow for electrophysiological characterization of NMDA receptor antagonism.

α-Aminosuberic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

While the parent α-aminosuberic acid molecule displays neuromodulatory activity, its derivatives have garnered significant attention for their potent anticancer properties, primarily through the inhibition of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Mechanism of Action: Targeting the HDAC Active Site

Derivatives of α-aminosuberic acid have been designed as potent HDAC inhibitors.[9] These compounds typically consist of three key pharmacophoric elements:

-

A Zinc-Binding Group (ZBG): This group, often a hydroxamic acid, chelates the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity.

-

A Linker Region: The α-aminosuberic acid backbone serves as a linker that positions the other two components optimally within the active site.

-

A Cap Group: This is a surface recognition moiety that interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.

By binding to the active site, these Asu-based inhibitors block the deacetylation of histones. This leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

Figure 4: Generalized synthetic route to α-aminosuberic acid from a chiral precursor.

Future Perspectives and Therapeutic Potential

The dual biological activities of α-aminosuberic acid and its derivatives position them as highly valuable scaffolds for drug development.

-

Neurological Disorders: The NMDA receptor antagonist properties of (R)-α-aminosuberic acid suggest its potential as a neuroprotective agent in conditions characterized by excitotoxicity. Further studies are warranted to evaluate its in vivo efficacy in animal models of stroke, epilepsy, and neurodegenerative diseases. The development of more potent and selective analogs could lead to novel therapeutics with improved side-effect profiles compared to existing NMDA receptor antagonists.

-

Oncology: The remarkable potency and selectivity of Asu-derived HDAC inhibitors against a broad range of cancer cell lines highlight their therapeutic promise. [9]Future research will likely focus on optimizing their pharmacokinetic properties, evaluating their efficacy in in vivo cancer models, and exploring their potential in combination therapies with other anticancer agents.

Conclusion

α-Aminosuberic acid is far more than a simple building block for peptide synthesis. Its (R)-enantiomer is a competitive antagonist of the NMDA receptor, offering a potential avenue for the treatment of neurological disorders. Furthermore, its derivatives have been extensively developed into potent and selective histone deacetylase inhibitors with significant anticancer activity. The continued exploration of the biological activities of α-aminosuberic acid and its analogs holds great promise for the discovery of novel therapeutics for a range of human diseases.

References

-

Fairlie, D. P., et al. (2006). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Journal of Medicinal Chemistry, 49(14), 4145-4154. [Link]

-

Synthesis and biological evaluation of analogs of AAL(S) for use as ceramide synthase 1 inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]

-

Hlaváček, J., et al. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(3), 219-227. [Link]

-

Alpha amino acid – Knowledge and References. Taylor & Francis. [Link]

-

A New Look at Animal Models of Neurological Disorders. Neurotherapeutics. [Link]

-

Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database. [Link]

-

Alpha-aminoisobutyric acid transport in rat soleus muscle and its modification by membrane stabilizers and insulin. British Journal of Pharmacology. [Link]

-

Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Excitatory amino acid neurotoxicity--a broader horizon for cerebral protection?. Trends in Neurosciences. [Link]

-

alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Activation Mechanisms of the NMDA Receptor. Advances in Experimental Medicine and Biology. [Link]

-

Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology. [Link]

-

Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. Current Medicinal Chemistry. [Link]

-

Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy. [Link]

-

Various facets of excitotoxicity. Open Exploration. [Link]

-

Electrophysiological effects of alpha-adrenoceptor stimulation in normal and ischemic myocardium. Journal of Molecular and Cellular Cardiology. [Link]

-

Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy. Anesthesiology. [Link]

-

α-Synuclein-Based Animal Models of Parkinson's Disease: Challenges and Opportunities in a New Era. Trends in Neurosciences. [Link]

-

An electrophysiological study on amino acid sensors in the hepato-portal system in the rat. Neuroscience Letters. [Link]

-

Imaging α-synuclein pathologies in animal models and patients with Parkinson's and related diseases. Neuron. [Link]

-

Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analog with Low Intrinsic Efficacy. Anesthesiology. [Link]

-

Animal Models of Neurological Disorders. Neurotherapeutics. [Link]

-

Electrophysiological effects of alpha-adrenoceptor stimulation in perfused and superfused myocardium. British Journal of Pharmacology. [Link]

-

NMDA receptor activation: two targets for two co-agonists. Neurochemical Research. [Link]

-

Artificial intelligence insight on structural basis and small molecule binding niches of NMDA receptor. Computational and Structural Biotechnology Journal. [Link]

-

Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery. Journal of Pharmacy and Pharmacology. [Link]

-

Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmaceutica Sinica B. [Link]

-

Animal Models of Neurological Disorders. Neurotherapeutics. [Link]

-

Antiarrhythmic and electrophysiological effects of alpha adrenoceptor blockade during myocardial ischaemia and reperfusion in isolated guinea-pig heart. British Journal of Pharmacology. [Link]

-

Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Molecules. [Link]

-

Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

-

Excitatory amino acid receptors, neural membrane phospholipid metabolism and neurological disorders. Molecular and Chemical Neuropathology. [Link]

-

Mechanisms of antiinflammatory action of alpha-MSH peptides. In vivo and in vitro evidence. Annals of the New York Academy of Sciences. [Link]

-

In Vitro and In Vivo Digestibility of Putative Nutraceutical Common-Bean-Derived Alpha-Amylase Inhibitors. International Journal of Molecular Sciences. [Link]

-

Anti-Diabetic Activity of Glycyrrhetinic Acid Derivatives FC-114 and FC-122: Scale-Up, In Silico, In Vitro, and In Vivo Studies. Molecules. [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

-

Inhibitory effect of membrane active compounds on the uptake of >14>C-∝-aminoisobutyric acid (AIB) in cultured chick embryo liver cells. Life Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Various facets of excitotoxicity [explorationpub.com]

- 7. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excitatory amino acid receptors, neural membrane phospholipid metabolism and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Aminooctanedioic Acid Derivatives: A Technical Guide to Histone Deacetylase Inhibition

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with high efficacy and target specificity is paramount. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will delve into the intricate mechanism of action of a promising class of molecules: derivatives of 2-aminooctanedioic acid. Our exploration will move beyond a superficial overview to provide a deep, technical understanding of their function as potent inhibitors of histone deacetylases (HDACs). This document is structured to provide not just information, but a causal understanding of the science, empowering you to apply these insights in your own research and development pipelines.

Introduction: The Emergence of this compound as a Scaffold for Epigenetic Modulators

This compound, also known as α-aminosuberic acid, is an eight-carbon α-amino acid with two carboxylic acid functional groups.[1] While the unmodified amino acid itself has limited known biological activity, its true potential lies in its utility as a versatile scaffold in medicinal chemistry.[2] A seminal body of work has demonstrated that derivatives of this compound can be engineered to be potent inhibitors of histone deacetylases (HDACs), a class of enzymes central to epigenetic regulation.

HDACs play a critical role in gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[3][4]

This guide will focus on the mechanism by which this compound derivatives exert their inhibitory effects on HDACs, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.

The Pharmacophore Model: Deconstructing this compound-Based HDAC Inhibitors

The efficacy of this compound derivatives as HDAC inhibitors stems from their ability to mimic the natural substrate of HDACs, acetylated lysine, and interact with the enzyme's active site. The general structure of these inhibitors can be understood through a well-established pharmacophore model, which consists of three key components:

-

Zinc-Binding Group (ZBG): This is the critical functional group that chelates the zinc ion (Zn²⁺) located at the bottom of the HDAC active site pocket. For the this compound derivatives discussed here, the most effective ZBG is a hydroxamic acid (-CONHOH). The hydroxamic acid forms a bidentate coordination with the zinc ion, effectively blocking the catalytic activity of the enzyme.[5][6]

-

Linker Region: This component connects the ZBG to the "cap" group and occupies the hydrophobic channel of the HDAC active site. The length and composition of the linker are crucial for optimal positioning of the ZBG and the cap group. The six-carbon chain of the this compound backbone serves as an effective linker.[5]

-

Cap Group: This is a surface-recognition moiety that interacts with the rim of the HDAC active site. The diversity of the cap group is a key determinant of inhibitor potency and, importantly, isoform selectivity. By modifying the cap group, it is possible to design inhibitors that preferentially target specific HDAC isoforms.

The following diagram illustrates the general pharmacophore of a this compound-based HDAC inhibitor interacting with the HDAC active site.

Caption: General pharmacophore of a this compound-based HDAC inhibitor.

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The primary mechanism of action of this compound derivatives is the competitive inhibition of histone deacetylases. By binding to the active site with high affinity, these molecules prevent the natural substrate, acetylated lysine, from accessing the catalytic zinc ion. This leads to a state of histone hyperacetylation , where the balance between histone acetylation and deacetylation is shifted towards acetylation.

The increased acetylation of histones has profound effects on chromatin structure and gene expression:

-

Chromatin Relaxation: The neutralization of the positive charge on lysine residues reduces the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more open and relaxed chromatin structure, known as euchromatin.

-

Transcriptional Activation: The relaxed chromatin is more accessible to transcription factors and the transcriptional machinery, leading to the re-expression of previously silenced genes. Crucially, this includes the upregulation of tumor suppressor genes such as p21, which plays a key role in cell cycle arrest.

The downstream cellular consequences of HDAC inhibition by this compound derivatives are multifaceted and contribute to their anticancer activity:

-

Cell Cycle Arrest: The upregulation of p21 and other cell cycle regulators leads to a halt in cell cycle progression, typically at the G1/S or G2/M phases.

-

Induction of Apoptosis: HDAC inhibitors can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

-

Inhibition of Angiogenesis: Some studies have shown that HDAC inhibitors can suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Modulation of Non-Histone Proteins: It is important to note that HDACs also deacetylate a variety of non-histone proteins, including transcription factors and signaling molecules. The inhibition of HDACs can therefore have broader effects on cellular signaling pathways beyond chromatin remodeling.

The following signaling pathway diagram illustrates the mechanism of action of this compound-based HDAC inhibitors.

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental Workflows for Characterizing HDAC Inhibitors

The evaluation of this compound derivatives as HDAC inhibitors involves a series of well-defined experimental protocols. The following sections provide a detailed, step-by-step methodology for the key assays.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs. A common method utilizes a fluorogenic substrate.

Principle: A substrate containing an acetylated lysine residue linked to a fluorophore is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor reduces the rate of deacetylation, resulting in a lower fluorescent signal.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Prepare a serial dilution of the inhibitor in assay buffer.

-

Prepare the fluorogenic HDAC substrate and the developing enzyme solution according to the manufacturer's instructions.

-

Prepare a solution of purified recombinant HDAC enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted inhibitor solutions. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

-

Add the HDAC enzyme solution to all wells except for the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developing enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the HDAC inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate medium and conditions.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a serial dilution of the this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells with the inhibitor for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in cell viability).

-

Western Blot Analysis of Histone Acetylation

This technique is used to confirm that the HDAC inhibitors are indeed increasing the levels of acetylated histones within the treated cells.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. In this case, it is used to detect the levels of acetylated histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) and compare them to the levels of total histones.

Experimental Protocol:

-

Cell Treatment and Lysis:

-

Treat the cancer cells with the this compound derivative at a concentration around its IC₅₀ for a defined period (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total histone H3 or β-actin.

-

Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.

-

Structure-Activity Relationship (SAR) Insights

While the full dataset of the 43 synthesized this compound derivatives is extensive, key SAR trends have emerged from these studies. The potency and selectivity of these HDAC inhibitors are highly dependent on the nature of the "cap" group attached to the α-amino group of the this compound scaffold. For instance, the introduction of aromatic and heteroaromatic moieties at this position has been shown to significantly enhance inhibitory activity. The specific substitutions on these aromatic rings can further fine-tune the potency and isoform selectivity. A detailed analysis of these SARs is crucial for the rational design of next-generation HDAC inhibitors with improved therapeutic profiles.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of histone deacetylase inhibitors with significant potential as anticancer agents. Their mechanism of action is well-defined, centering on the competitive inhibition of HDAC enzymes, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells. The versatility of the this compound scaffold allows for extensive chemical modifications, enabling the optimization of potency and isoform selectivity.

Future research in this area should focus on:

-

Elucidating Isoform Selectivity: A deeper understanding of the structural determinants of isoform selectivity will be critical for developing inhibitors with reduced off-target effects and improved safety profiles.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated significant promise, further investigation into the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these compounds is necessary to translate these findings into clinical applications.

-

Combination Therapies: Exploring the synergistic effects of this compound-based HDAC inhibitors with other anticancer agents could lead to more effective and durable therapeutic responses.

The continued exploration of this chemical space holds great promise for the development of novel and effective epigenetic therapies for the treatment of cancer and potentially other diseases.

References

- 1. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. A review of the therapeutic potential of histone deacetylase inhibitors in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies | MDPI [mdpi.com]

The Enigmatic Dicarboxylic Amino Acid: A Technical Guide to 2-Aminooctanedioic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-aminooctanedioic acid, a dicarboxylic amino acid of significant interest in synthetic chemistry and peptide design. This document delves into the compound's origins, which are rooted in chemical synthesis rather than natural discovery, its established synthetic routes, and the conspicuous absence of evidence for its natural occurrence. Furthermore, we will explore the analytical methodologies pertinent to its detection and characterization, offering a complete scientific profile for researchers and developers in the pharmaceutical and biochemical fields.

Compound Profile: Defining this compound

This compound, systematically known as α-aminosuberic acid, is an alpha-amino acid distinguished by an eight-carbon chain with carboxyl groups at both termini.[1][2] This structure imparts unique properties, making it a valuable building block in various scientific applications, particularly in the synthesis of peptides and peptidomimetics.[3]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α-Aminosuberic acid, L-α-Aminosuberic acid, H-Asu-OH |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 19641-59-9 (unspecified stereochemistry), 4254-88-0 ((S)-isomer) |

Table 1: Key identifiers and properties of this compound.

The presence of two carboxylic acid groups and an amino group allows for diverse chemical modifications, rendering it a versatile component in the design of novel molecules with potential therapeutic applications.[1][4]

The Genesis of a Molecule: Discovery through Synthesis

Unlike many biologically relevant amino acids, the discovery of this compound is a tale of laboratory synthesis rather than isolation from a natural source. The scientific literature points towards its creation as a synthetic amino acid, designed for specific applications in peptide chemistry.[4]

Synthetic Pathways

Several synthetic routes to this compound and its derivatives have been reported, often starting from more readily available precursors. A notable method involves the synthesis from aspartic acid.[5] This process underscores the chemical ingenuity required to construct this specific dicarboxylic amino acid.

The general strategies for amino acid synthesis, such as the Strecker and Gabriel syntheses, provide a foundational understanding of how such molecules can be constructed, although specific adaptations are necessary for dicarboxylic structures.[6] These methods typically produce racemic mixtures, requiring further resolution to obtain the desired stereoisomer.[6]

Enzymatic synthesis represents a more modern and stereospecific approach. While not explicitly detailed for this compound in the provided results, the enzymatic synthesis of other D- and L-amino acids using enzymes like D-amino acid dehydrogenases and transaminases offers a potential pathway for its production.[7][8]

A conceptual workflow for the synthesis of a this compound derivative from a precursor like (S)-2-aminohept-6-enoate ester is outlined below.[5]

Caption: Conceptual workflow for the synthesis of a this compound derivative.

The Quest for Natural Occurrence: An Absence of Evidence

A thorough review of the scientific literature reveals a significant lack of evidence for the natural occurrence of this compound in any biological organism. Searches for its presence in plants, animals, or microorganisms consistently yield no results or pivot to the related but distinct compound, 2-aminooctanoic acid.[9][10][11]

This absence suggests that this compound is likely not a product of any known biosynthetic pathway. Standard amino acid biosynthesis pathways do not appear to lead to the formation of this specific dicarboxylic acid.[12][13] While the biosynthesis of 2-aminoadipic acid, a shorter dicarboxylic amino acid, is known as an intermediate in lysine metabolism, a similar pathway for the eight-carbon this compound has not been identified.[14]

Analytical Methodologies for Detection and Characterization

Should this compound be investigated in a biological context or for quality control of synthetic preparations, a variety of analytical techniques can be employed. The choice of method depends on the sample matrix and the required sensitivity and specificity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids.[15] For a polar, dicarboxylic compound like this compound, several HPLC approaches are viable:

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is a robust method for amino acid analysis.[16]

-

Reverse-Phase HPLC (RP-HPLC) with Derivatization: To enhance retention and detection, pre- or post-column derivatization with reagents like ninhydrin can be used.[16]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the detection and quantification of amino acids in complex biological samples.[17] This would be the method of choice for searching for trace amounts of this compound in biological matrices.

Other Techniques

Other analytical methods that could be adapted for the analysis of this compound include:

-

Capillary Electrophoresis (CE): Particularly useful for charged molecules and can be coupled with Laser-Induced Fluorescence (LIF) for high sensitivity.[18]

-

Colorimetric Methods: While less specific, colorimetric assays can be used for the determination of dicarboxylic acids.[19]

The following diagram illustrates a general workflow for the detection of a target amino acid in a biological sample.

Caption: General workflow for the analysis of amino acids in biological samples.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chemical synthesis in creating novel molecular tools. While its natural occurrence remains unproven, its utility as a synthetic building block, particularly in peptide science, is well-established. For researchers and drug developers, this dicarboxylic amino acid offers unique structural features for the design of new therapeutic agents.

Future research could focus on exploring potential, yet undiscovered, biosynthetic pathways that might lead to its formation in obscure organisms. The development of highly sensitive and specific analytical methods will be crucial in this endeavor. However, based on current knowledge, this compound is a product of human ingenuity, providing a versatile scaffold for chemical innovation.

References

- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.

- BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.

- Chem-Impex International Inc. (n.d.). L-α-Aminosuberic acid.

- CymitQuimica. (n.d.). (2S)-2-Aminooctanedioic acid.

- FooDB. (2010). Showing Compound 2-Aminoheptanedioic acid (FDB012568).

- Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341-3349.

- Hruby, V. J., et al. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(3), 219-227.

- Kisfaludy, L., & Löw, M. (1979). Colorimetric Determination of Dicarboxylic Acid Derivatives as Hydroxamic Acids. Analytical Chemistry, 51(11), 1915-1916.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 77937.

- National Center for Biotechnology Information. (n.d.). 2-Aminooctanoic acid. PubChem Compound Summary for CID 69522.

- National Institutes of Health. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2187-2193.

- Nikolaev, E. N., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(11), 3334.

- ResearchGate. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.

- Santa Cruz Biotechnology, Inc. (n.d.). L-alpha-Aminosuberic acid.

- Sketchy. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.

- University of California, San Francisco. (2024). Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore.

- Vanderbilt University. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology.